Cas no 1339239-72-3 (3-(4-Fluoro-3-methylphenyl)-3-pentanol)
3-(4-Fluoro-3-methylphenyl)-3-pentanol Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Fluoro-3-methylphenyl)-3-pentanol
- 3-(4-fluoro-3-methylphenyl)pentan-3-ol
- SB84715
-
- MDL: MFCD17222307
- Inchi: 1S/C12H17FO/c1-4-12(14,5-2)10-6-7-11(13)9(3)8-10/h6-8,14H,4-5H2,1-3H3
- InChI Key: JAQJLYFQCJWVSN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)C(CC)(CC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2
3-(4-Fluoro-3-methylphenyl)-3-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434329-1 g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 1g |
€496.00 | 2023-06-16 | ||
| abcr | AB434329-5 g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 5g |
€1398.00 | 2023-06-16 | ||
| abcr | AB434329-1g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol; . |
1339239-72-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB434329-5g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 5g |
€1398.00 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511715-1g |
3-(4-Fluoro-3-methylphenyl)pentan-3-ol |
1339239-72-3 | 97% | 1g |
¥2870.0 | 2023-04-03 | |
| Fluorochem | 396205-1g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 97.0% | 1g |
£468.00 | 2023-04-19 | |
| Fluorochem | 396205-5g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 97.0% | 5g |
£1,403.00 | 2023-04-19 | |
| Fluorochem | 396205-25g |
3-(4-Fluoro-3-methylphenyl)-3-pentanol |
1339239-72-3 | 97.0% | 25g |
£2,805.00 | 2023-04-19 | |
| Ambeed | A671294-1g |
3-(4-Fluoro-3-methylphenyl)pentan-3-ol |
1339239-72-3 | 97% | 1g |
$418.0 | 2024-04-24 |
3-(4-Fluoro-3-methylphenyl)-3-pentanol Suppliers
3-(4-Fluoro-3-methylphenyl)-3-pentanol Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(4-Fluoro-3-methylphenyl)-3-pentanol
Professional Introduction to 3-(4-Fluoro-3-methylphenyl)-3-pentanol (CAS No. 1339239-72-3)
3-(4-Fluoro-3-methylphenyl)-3-pentanol, identified by its CAS number 1339239-72-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro-substituent and a methyl group on the phenyl ring, combined with the pentanol side chain, contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further investigation.
The compound's structure is characterized by a benzene ring substituted with a fluoro group at the 4-position and a methyl group at the 3-position. This arrangement enhances its electronic properties, influencing its interactions with biological targets. The pentanol moiety at the 3-position introduces hydrophobicity and flexibility, which can be crucial for membrane permeability and metabolic stability in drug candidates.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and metabolic stability. The fluorine atom, being highly electronegative, can modulate the electronic distribution of the molecule, leading to improved pharmacokinetic profiles. This feature has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents. The specific combination of substituents in 3-(4-Fluoro-3-methylphenyl)-3-pentanol positions it as a promising scaffold for novel therapeutic interventions.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have been investigating its utility as a precursor for more complex molecules with enhanced pharmacological activity. The fluoro-substituted phenyl ring can serve as a key pharmacophore, interacting with biological targets in a manner that traditional non-fluorinated analogs may not achieve. This has led to several studies exploring its derivatives as potential drug candidates.
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-pentanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group and the subsequent functionalization of the pentanol side chain are critical steps that determine the compound's final properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity.
The pharmacological potential of this compound has been explored in various preclinical studies. Its interaction with enzymes and receptors has been studied to understand how it might modulate biological pathways relevant to disease states. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression. These findings have prompted further investigation into its mechanisms of action and potential therapeutic applications.
In addition to its pharmaceutical applications, 3-(4-Fluoro-3-methylphenyl)-3-pentanol has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced durability and chemical resistance. The fluoro-substituent, in particular, contributes to low surface energy properties, which can be beneficial in applications requiring hydrophobicity or low friction.
The compound's stability under various conditions has also been a focus of research. Studies have examined its behavior under different temperatures, pH levels, and exposure to light or oxygen. These investigations aim to understand how environmental factors might influence its reactivity and long-term viability in both laboratory and real-world settings.
The future prospects for 3-(4-Fluoro-3-methylphenyl)-3-pentanol are vast. As research continues to uncover new applications and synthetic methodologies, this compound is likely to play an increasingly important role in both academic research and industrial development. Its unique combination of structural features makes it a versatile building block for innovative chemical synthesis and drug discovery efforts.
In conclusion, 3-(4-Fluoro-3-methylphenyl)-3-pentanol(CAS No. 1339239-72-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its distinct structural characteristics offer opportunities for developing novel therapeutics and advanced materials with tailored properties. As research progresses, this molecule is poised to contribute substantially to scientific advancements across multiple disciplines.
1339239-72-3 (3-(4-Fluoro-3-methylphenyl)-3-pentanol) Related Products
- 90250-69-4([1,1'-Bicyclohexyl]-4-ol, 4-(3-fluoro-4-methylphenyl)-4'-pentyl-)
- 1183678-20-7(Benzeneethanol, 2-fluoro-α-methyl-α-phenyl-)
- 109794-37-8(1-(2-fluorophenyl)cyclohexan-1-ol)
- 1378860-35-5(3-(3-fluoro-2-methylphenyl)pentan-3-ol)
- 90956-62-0(Cyclohexanol, 1-(3-fluoro-4-methylphenyl)-4-propyl-)
- 90956-63-1(CYCLOHEXANOL, 1-(3-FLUORO-4-METHYLPHENYL)-4-HEPTYL-)
- 90956-61-9(CYCLOHEXANOL, 1-(3-FLUORO-4-METHYLPHENYL)-4-HEXYL-)
- 90956-64-2(Cyclohexanol, 1-(3-fluoro-4-methylphenyl)-4-octyl-)
- 1379349-31-1(2-(4-fluoro-3-methylphenyl)pentan-2-ol)
- 1379326-51-8(2-(3-Fluoro-4-methylphenyl)-2-pentanol)